molecular formula C22H31N3O2S B2721280 N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 954244-08-7

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2721280
CAS RN: 954244-08-7
M. Wt: 401.57
InChI Key: RMWPITAQOWXWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research on derivatives of dimethylaminoethyl compounds has shown significant antitumor activity. For example, studies have synthesized sets of amino and acetylamino derivatives demonstrating potent in vitro antitumor activity, with specific derivatives exhibiting higher potency and lower cardiotoxicity compared to parent compounds. These findings suggest a strong dependence of antitumor potency on the position of substitution and highlight the therapeutic potential of these compounds in cancer treatment (Sami et al., 1995).

Enzyme Inhibitory Kinetics

Another study focused on the synthesis of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant acetylcholinesterase inhibitory activity. This research points to the potential use of these compounds in treating neurodegenerative diseases like Alzheimer's, with specific derivatives showing comparable or better inhibitory activity than known inhibitors (Abbasi et al., 2018).

Anticancer Properties

The synthesis and characterization of novel compounds have also revealed their anticancer properties. For instance, novel sulfonamide compounds have been synthesized and tested for their anticancer activity, offering insights into their potential application in cancer therapy. These studies include detailed synthesis methods, structural characterization, and evaluations of anticancer efficacy, providing a foundation for further exploration of these compounds in oncological research (Zhang et al., 2010).

Computational Studies

Computational studies have also been conducted to understand the structural and electronic properties of similar compounds. These studies utilize density functional theory to investigate the electronic structures and optical properties, offering insights into the potential applications of these compounds in materials science and optics (Wu Ren, 2013).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-15-11-16(2)22(17(3)12-15)28(26,27)23-14-21(24(4)5)18-7-8-20-19(13-18)9-10-25(20)6/h7-8,11-13,21,23H,9-10,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWPITAQOWXWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

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